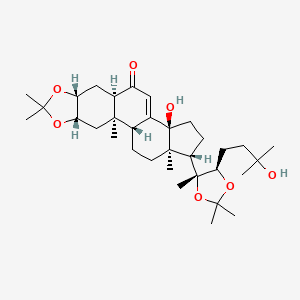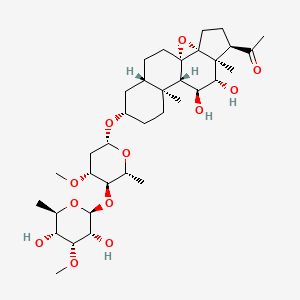
Ecdysteron 2,3:20,22-Diacetonid
Übersicht
Beschreibung
Ecdysterone 2,3:20,22-diacetonide is a natural product found in Serratula coronata and Rhaponticum carthamoides with data available.
Wissenschaftliche Forschungsanwendungen
Rolle bei der Insekten- und Krebstierentwicklung
Ecdysteroide, einschließlich Ecdysteron 2,3:20,22-Diacetonid, sind polyhydroxylierte Steroide, die als Häutungs- und Metamorphosehormone bei Insekten und Krebstieren fungieren {svg_1}. Sie sind für die Entwicklung und das Überleben dieser Organismen unerlässlich {svg_2}.
Pharmakologische Aktivität beim Menschen
Ecdysteroide zeigen ein breites Spektrum an pharmakologischer Aktivität beim Menschen, ohne toxische, androgene oder östrogene Wirkungen auszuüben {svg_3}. Dies macht sie für eine Vielzahl von therapeutischen Anwendungen potentiell nützlich.
Behandlung von Herz-Kreislauf-Erkrankungen
Ecdysteroid-haltige Medikamente wurden in der Medizin zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt {svg_4}. Ihre geringe Toxizität und ihr breites Spektrum an pharmakologischen Wirkungen machen sie für diesen Zweck geeignet {svg_5}.
Behandlung von Erkrankungen des zentralen Nervensystems
Ecdysteroide wurden auch zur Behandlung von Erkrankungen des zentralen Nervensystems eingesetzt {svg_6}. Ihre pharmakologische Aktivität kann helfen, Symptome zu lindern und die Patientenergebnisse zu verbessern {svg_7}.
Behandlung von Erkrankungen des Fortpflanzungssystems
Ecdysteroide können zur Behandlung von Erkrankungen des Fortpflanzungssystems eingesetzt werden {svg_8}. Ihre pharmakologischen Wirkungen können helfen, hormonelle Ungleichgewichte zu regulieren und die Fortpflanzungsgesundheit zu verbessern {svg_9}.
Chemosensibilisierende Aktivität
Es wurde festgestellt, dass neue 20E 2,3;20,22-Diacetonid-Derivate eine hohe Zytotoxizität und chemosensibilisierende Aktivität in Doxorubicin-Tests an menschlichen und murinen Krebszelllinien aufweisen {svg_10}. Dies deutet auf mögliche Anwendungen in der Krebsbehandlung hin {svg_11}.
Potenzierung der Antitumoraktivität
Es wurde festgestellt, dass Ecdysteroiddioxolane wie 20-Hydroxyecdysone 2,3;20,22-Diacetonid die in-vitro-Antitumoraktivität mehrerer Chemotherapeutika, einschließlich Doxorubicin, Paclitaxel und Vincristin, effektiv potenzieren {svg_12}.
Multidrug-Resistenz in der Krebsbehandlung
Es wurde festgestellt, dass Ecdysteroid 2,3-Dioxolane Multidrug-resistente (MDR) Krebszellen gegenüber Doxorubicin hypersensibel machen, ohne die Effluxfunktion von P-Glykoprotein (P-gp), einer Hauptursache für MDR, zu hemmen {svg_13}. Dies deutet darauf hin, dass diese Verbindungen verwendet werden könnten, um die Wirksamkeit der Chemotherapie bei MDR-Krebsarten zu verbessern {svg_14}.
Wirkmechanismus
Target of Action
Ecdysterone 2,3:20,22-diacetonide is a derivative of ecdysteroids, which are polyhydroxylated sterols . The primary targets of ecdysteroids are insects and crustaceans, where they function as molting and metamorphosis hormones . In humans, ecdysteroids exhibit a wide spectrum of pharmacological activity without exerting toxic, androgenic, or estrogenic effects .
Mode of Action
Ecdysterone 2,3:20,22-diacetonide interacts with its targets by binding to the estrogen receptor (ER) . This binding mediates the anabolic effect of ecdysterone . The compound’s derivatives, such as oximes, oxime ethers, and lactams, have been found to exhibit high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines .
Biochemical Pathways
Ecdysterone 2,3:20,22-diacetonide affects the biochemical pathways related to molting and metamorphosis in insects and crustaceans . In humans, it influences various pharmacological pathways, contributing to its wide spectrum of activity . .
Pharmacokinetics
Ecdysteroids, in general, are known to have a broad range of pharmacological effects in mammals . More research is needed to outline the specific ADME properties of Ecdysterone 2,3:20,22-diacetonide and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Ecdysterone 2,3:20,22-diacetonide are primarily observed in its cytotoxicity and chemosensitizing activity in cancer cell lines . It has been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests that the compound could potentially be used in cancer treatment, although more research is needed to confirm this.
Biochemische Analyse
Biochemical Properties
Ecdysterone 2,3:20,22-diacetonide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the estrogen receptor, where ecdysterone 2,3:20,22-diacetonide binds and activates the receptor, leading to downstream signaling events. Additionally, it has been shown to interact with the insulin-like growth factor 1 receptor, enhancing its signaling and promoting anabolic effects .
Ecdysterone 2,3:20,22-diacetonide also interacts with various proteins involved in cellular stress responses, such as heat shock proteins, which help in maintaining protein homeostasis under stress conditions. These interactions contribute to the cytoprotective effects of ecdysterone 2,3:20,22-diacetonide .
Cellular Effects
Ecdysterone 2,3:20,22-diacetonide exerts a range of effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and muscle hypertrophy by activating the Akt signaling pathway and increasing the expression of muscle-specific genes . In cancer cells, ecdysterone 2,3:20,22-diacetonide has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of key signaling pathways, such as the PI3K/Akt and MAPK pathways .
Furthermore, ecdysterone 2,3:20,22-diacetonide influences cellular metabolism by enhancing glucose uptake and utilization, thereby improving cellular energy status . It also affects cell signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Molecular Mechanism
The molecular mechanism of action of ecdysterone 2,3:20,22-diacetonide involves several key steps. Upon entering the cell, it binds to specific receptors, such as the estrogen receptor and insulin-like growth factor 1 receptor, triggering a cascade of signaling events . These events lead to the activation of various kinases, including Akt and MAPK, which in turn regulate the expression of target genes involved in cell growth, survival, and metabolism .
Ecdysterone 2,3:20,22-diacetonide also modulates the activity of transcription factors, such as nuclear factor kappa B and forkhead box O, which play crucial roles in regulating gene expression in response to cellular stress and inflammation . Additionally, it influences the activity of enzymes involved in protein synthesis and degradation, further contributing to its anabolic and cytoprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ecdysterone 2,3:20,22-diacetonide have been observed to change over time. Initially, it exhibits rapid effects on cell signaling and metabolism, leading to immediate changes in cellular function . Over longer periods, ecdysterone 2,3:20,22-diacetonide has been shown to enhance muscle growth and improve physical performance in animal models .
The stability of ecdysterone 2,3:20,22-diacetonide in laboratory conditions is relatively high, with minimal degradation observed over time . Long-term studies have demonstrated sustained anabolic and cytoprotective effects, indicating its potential for chronic use in therapeutic applications .
Dosage Effects in Animal Models
The effects of ecdysterone 2,3:20,22-diacetonide vary with different dosages in animal models. At lower doses, it promotes muscle growth and enhances physical performance without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . The threshold for these adverse effects is relatively high, suggesting a wide therapeutic window for ecdysterone 2,3:20,22-diacetonide .
Metabolic Pathways
Ecdysterone 2,3:20,22-diacetonide is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It enhances the activity of enzymes involved in glycolysis and fatty acid oxidation, leading to improved energy production and utilization . Additionally, ecdysterone 2,3:20,22-diacetonide influences the levels of various metabolites, such as glucose and lactate, further supporting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, ecdysterone 2,3:20,22-diacetonide is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to serum albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . Ecdysterone 2,3:20,22-diacetonide also accumulates in specific tissues, such as muscle and liver, where it exerts its anabolic and cytoprotective effects .
Subcellular Localization
Ecdysterone 2,3:20,22-diacetonide is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications, which direct it to these compartments . In the nucleus, ecdysterone 2,3:20,22-diacetonide interacts with transcription factors and other regulatory proteins to modulate gene expression . In the mitochondria, it enhances energy production and protects against oxidative stress .
Eigenschaften
IUPAC Name |
(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-APTIWFLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273529 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-98-7 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22798-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(4-chloro-3-(113C)methyl-(3,4,5-13C3)1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide](/img/structure/B1152099.png)
![[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1152104.png)

